molecular formula C11H9N5O B13116162 1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one CAS No. 89569-72-2

1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one

Cat. No.: B13116162
CAS No.: 89569-72-2
M. Wt: 227.22 g/mol
InChI Key: HLMRSTWLGQJMHQ-UHFFFAOYSA-N
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Description

1-Methyl-6-phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one is a heterocyclic compound that belongs to the class of triazolotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid with phenylhydrazine, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst or alkylating agents like methyl iodide (CH3I).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-Methyl-6-phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6-phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor binding sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-6-phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one is unique due to its specific triazolotriazine structure, which imparts distinct chemical and biological properties

Properties

CAS No.

89569-72-2

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

1-methyl-6-phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7-one

InChI

InChI=1S/C11H9N5O/c1-15-7-12-16-11(15)13-10(17)9(14-16)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

HLMRSTWLGQJMHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN2C1=NC(=O)C(=N2)C3=CC=CC=C3

Origin of Product

United States

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